molecular formula C24H28N4O6S2 B2759096 3,4,5-triethoxy-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392293-99-1

3,4,5-triethoxy-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2759096
CAS No.: 392293-99-1
M. Wt: 532.63
InChI Key: FFWQJJLGAACYBG-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Scientific Research Applications

3,4,5-triethoxy-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications, including:

Mechanism of Action

Target of Action

Compounds containing theTrimethoxyphenyl (TMP) group, which is present in the molecular structure of this compound, have been known to effectively inhibit several targets such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .

Mode of Action

The tmp group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (cbs) of the αβ-tubulin heterodimer . This suggests that the compound might interact with its targets in a similar manner, leading to changes in the function of these targets.

Biochemical Pathways

Given the known targets of tmp-containing compounds, it can be inferred that this compound might affect pathways related tocell division (tubulin) , protein folding (Hsp90) , oxidative stress (TrxR) , gene expression (HLSD1) , bone morphogenetic protein signaling (ALK2) , drug efflux (P-gp) , and cell proliferation (platelet-derived growth factor receptor β) .

Result of Action

Given the known targets of tmp-containing compounds, it can be inferred that this compound might have effects such asinhibition of cell division , disruption of protein folding , alteration of oxidative stress responses , changes in gene expression , modulation of bone morphogenetic protein signaling , inhibition of drug efflux , and regulation of cell proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multi-step reactions. The process begins with the preparation of the thiadiazole core, followed by the introduction of the ethoxy and methoxy groups. Common reagents used in these reactions include thionyl chloride, ethyl alcohol, and methoxy aniline. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-triethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
  • 3,4,5-triethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide
  • 3,4,5-Triethoxy-N-{5-[(methylsulfonyl)amino]-1,3,4-thiadiazol-2-yl}benzamide

Uniqueness

3,4,5-triethoxy-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyanilino and thiadiazole moieties differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in research and industry .

Properties

IUPAC Name

3,4,5-triethoxy-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O6S2/c1-5-32-18-12-15(13-19(33-6-2)21(18)34-7-3)22(30)26-23-27-28-24(36-23)35-14-20(29)25-16-8-10-17(31-4)11-9-16/h8-13H,5-7,14H2,1-4H3,(H,25,29)(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWQJJLGAACYBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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